2,5-Dimethoxy-4-formylbenzoic Acid (CAS 94930-47-9): A Bifunctional Building Block for Advanced Materials and Active Pharmaceutical Ingredients
2,5-Dimethoxy-4-formylbenzoic Acid (CAS 94930-47-9): A Bifunctional Building Block for Advanced Materials and Active Pharmaceutical Ingredients
Executive Summary
As a Senior Application Scientist, I frequently encounter the challenge of designing orthogonal bioconjugation strategies and highly ordered framework materials. The molecule 2,5-dimethoxy-4-formylbenzoic acid (CAS 94930-47-9) represents a masterclass in bifunctional design[1]. By incorporating both a formyl (-CHO) and a carboxylic acid (-COOH) group on an electron-rich dimethoxybenzene core, this compound serves as a highly versatile linker. This technical guide elucidates its physicochemical properties, details a self-validating regiospecific synthesis protocol, and explores its critical role in Covalent Organic Frameworks (COFs) and pH-responsive drug delivery systems.
Physicochemical Profiling & Structural Logic
The utility of 2,5-dimethoxy-4-formylbenzoic acid stems from the electronic and steric interplay of its substituents. The two methoxy groups at the 2- and 5-positions strongly donate electron density into the aromatic ring via resonance. This electron-rich core slightly reduces the electrophilicity of the formyl carbon compared to an unsubstituted benzaldehyde. This causality provides greater stability against auto-oxidation while still allowing for efficient Schiff base formation under mild acidic catalysis[2]. Furthermore, the steric bulk of the methoxy groups forces the adjacent formyl and carboxylate groups out of strict coplanarity in certain solvent environments, a feature that can be exploited to control the pore size and topology in framework materials.
Quantitative Chemical Properties
| Property | Value / Description |
| Chemical Name | 2,5-Dimethoxy-4-formylbenzoic acid |
| CAS Registry Number | 94930-47-9 |
| Molecular Formula | C10H10O5 |
| Molecular Weight | 210.18 g/mol |
| SMILES | O=C(O)c1cc(OC)c(C=O)cc1OC |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (Carbonyl oxygens, ether oxygens) |
| Typical Purity (Commercial) | ≥95% - 98% |
Data synthesized from commercial chemical databases[1].
Regiospecific Synthesis: A Self-Validating Protocol
Direct formylation (e.g., via Rieche or Vilsmeier-Haack reactions) of 2,5-dimethoxybenzoic acid often yields an intractable mixture of regioisomers due to the competing directing effects of the methoxy groups. To achieve absolute regiospecificity, a protection-lithiation-carboxylation sequence starting from 4-bromo-2,5-dimethoxybenzaldehyde is the gold standard.
Step-by-Step Methodology
Causality & Design: The aldehyde must be protected as an acetal to prevent nucleophilic attack by the organolithium reagent. Lithium-halogen exchange is performed at cryogenic temperatures (-78 °C) to kinetically trap the aryllithium intermediate and suppress side reactions such as aryne formation.
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Acetal Protection:
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Suspend 4-bromo-2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous toluene. Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (TsOH).
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Reflux under a Dean-Stark trap until water evolution ceases (self-validating endpoint).
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Validation: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material. IR spectroscopy will confirm the disappearance of the strong C=O stretch at ~1690 cm⁻¹.
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Lithiation & Carboxylation:
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Dissolve the protected acetal in anhydrous THF under an argon atmosphere and cool to -78 °C.
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Dropwise add n-butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes to ensure complete lithium-halogen exchange.
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Bubble dry CO₂ gas (passed through a Drierite column) vigorously through the solution for 1 hour, then allow the mixture to slowly warm to room temperature.
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Causality: Using gaseous CO₂ rather than solid dry ice prevents the introduction of adventitious moisture, ensuring a high yield of the carboxylate salt.
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Acidic Deprotection:
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Quench the reaction with 1M HCl until the pH reaches 2.0. Stir vigorously at room temperature for 2 hours to hydrolyze the acetal back to the aldehyde.
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Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield pure 2,5-dimethoxy-4-formylbenzoic acid.
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Validation: ¹H NMR (DMSO-d₆) must show a sharp singlet at ~10.3 ppm (aldehyde proton) and a broad singlet at ~13.0 ppm (carboxylic acid proton).
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Regiospecific synthesis of 2,5-dimethoxy-4-formylbenzoic acid via protection and lithiation.
(Note: Alternatively, mono-oxidation of commercially available 2,5-dimethoxyterephthalaldehyde[3] can be employed, though statistical product distribution requires rigorous chromatographic separation).
Applications in Drug Development and Materials Science
Imine-Linked Covalent Organic Frameworks (COFs)
In the realm of reticular chemistry, 2,5-dimethoxy-4-formylbenzoic acid acts as a highly specialized edge-functionalized linker. When condensed with multi-topic amines (e.g., 1,3,5-tris(4-aminophenyl)benzene), the formyl group forms robust, reversible imine bonds[2]. The reversibility is crucial for the "error-checking" mechanism during crystallization, allowing the framework to heal defects and achieve high long-range order. The unreacted carboxylic acid groups line the 1D pores of the resulting COF, providing a dense array of proton-donating sites ideal for proton conduction, selective metal-ion capture, or post-synthetic modification (PSM).
pH-Responsive Targeted Drug Delivery
In oncology, exploiting the acidic tumor microenvironment (pH 5.0–6.5) relative to physiological blood (pH 7.4) is a primary strategy for targeted therapy[4]. 2,5-Dimethoxy-4-formylbenzoic acid is an ideal heterobifunctional crosslinker for this purpose. The carboxylic acid can be covalently attached to a tumor-targeting peptide (e.g., cRGD) via stable amide bonds. Subsequently, the formyl group is reacted with a hydrazine-functionalized Active Pharmaceutical Ingredient (API), such as a Doxorubicin derivative, to form a hydrazone bond.
Causality: Hydrazone linkages are highly stable at pH 7.4, preventing premature drug leakage in systemic circulation. Upon endocytosis into the acidic endosomes/lysosomes of cancer cells, the hydrazone bond rapidly hydrolyzes, releasing the active payload precisely where it is needed[4].
Experimental Workflow: Synthesis of a pH-Responsive Drug Conjugate
To guarantee reproducibility, the following protocol utilizes a self-validating orthogonal conjugation strategy.
Phase 1: Amidation (Peptide Conjugation)
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Dissolve 2,5-dimethoxy-4-formylbenzoic acid (1.0 eq) in anhydrous DMF.
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Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and N-Hydroxysuccinimide (NHS, 1.2 eq). Stir for 2 hours at room temperature to form the active NHS-ester.
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Validation: Isolate a small aliquot and analyze via LC-MS to confirm the mass shift corresponding to the NHS-ester intermediate.
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Add the amine-bearing targeting peptide (0.9 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir overnight.
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Purify the Peptide-Linker conjugate via preparative HPLC.
Phase 2: Hydrazone Formation (API Conjugation)
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Dissolve the Peptide-Linker conjugate in a sodium acetate buffer (pH 5.5).
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Add the hydrazine-derivatized API (1.5 eq). The mildly acidic pH acts as a catalyst for hydrazone formation while preventing premature hydrolysis.
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Stir in the dark for 24 hours at room temperature.
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Validation: Monitor the reaction via UV-Vis spectroscopy. A bathochromic shift (red shift) in the absorbance spectrum of the linker indicates successful extended conjugation through the hydrazone double bond.
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Dialyze against PBS (pH 7.4) to remove unreacted API and isolate the final pH-responsive drug delivery system.
Bifunctional bioconjugation workflow for pH-responsive targeted drug delivery systems.
References
- Title: 94930-47-9 | 4-Formyl-2,5-dimethoxybenzoic acid | BLD Pharm Source: BLD Pharm URL
- Title: pH-responsive Nanoparticles for Drug Delivery Source: NIH/PMC URL
- Title: Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks Source: MDPI URL
- Title: 2,5-Dimethoxyterephthalaldehyde | 7310-97-6 | Leyan Source: Leyan URL
